molecular formula C19H18ClN5OS B11256286 N-(5-chloro-2-methylphenyl)-5-methyl-7-(3-methylthiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(5-chloro-2-methylphenyl)-5-methyl-7-(3-methylthiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11256286
M. Wt: 399.9 g/mol
InChI Key: OVFLTQUYTGGSAQ-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorinated phenyl group, and a methylthiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated processes and large-scale reactors.

Chemical Reactions Analysis

N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(3-METHYLTHIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClN5OS

Molecular Weight

399.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-methyl-7-(3-methylthiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H18ClN5OS/c1-10-4-5-13(20)8-14(10)24-18(26)15-12(3)23-19-21-9-22-25(19)16(15)17-11(2)6-7-27-17/h4-9,16H,1-3H3,(H,24,26)(H,21,22,23)

InChI Key

OVFLTQUYTGGSAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(NC3=NC=NN3C2C4=C(C=CS4)C)C

Origin of Product

United States

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